7-Methyloct-5-en-1-amine

Lipophilicity LogP Membrane permeability

7-Methyloct-5-en-1-amine (CAS 142331-27-9) is a C9 primary aliphatic amine carrying a (5E)-configured double bond and an isohexenyl terminus. With molecular formula C9H19N, a molecular weight of 141.25 g·mol⁻¹, a computed LogP of 3.03, and a topological polar surface area (TPSA) of 26.0 Ų, it sits at a physicochemical cusp that distinguishes it from saturated, unsubstituted, or positionally-isomeric analogs.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 142331-27-9
Cat. No. B12546424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyloct-5-en-1-amine
CAS142331-27-9
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCN
InChIInChI=1S/C9H19N/c1-9(2)7-5-3-4-6-8-10/h5,7,9H,3-4,6,8,10H2,1-2H3
InChIKeyMTACGSFGONAQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyloct-5-en-1-amine (CAS 142331-27-9): Unsaturated Primary Amine Building Block for Pharmaceutical Intermediate Synthesis


7-Methyloct-5-en-1-amine (CAS 142331-27-9) is a C9 primary aliphatic amine carrying a (5E)-configured double bond and an isohexenyl terminus. With molecular formula C9H19N, a molecular weight of 141.25 g·mol⁻¹, a computed LogP of 3.03, and a topological polar surface area (TPSA) of 26.0 Ų, it sits at a physicochemical cusp that distinguishes it from saturated, unsubstituted, or positionally-isomeric analogs .

Why 7-Methyloct-5-en-1-amine Cannot Be Replaced by Isometheptene, Oct-5-en-1-amine, or N-Methyloctylamine


Three structural features—the position of the double bond, the degree of N-alkylation, and the presence of the 7-methyl branch—create physical property and reactivity vectors that render simple in-class substitution ineffective. The positional isomer isometheptene (CAS 503-01-5) is a secondary amine with a distinct pharmacological profile (sympathomimetic vasoconstriction ); oct-5-en-1-amine (CAS 98486-58-9) lacks the methyl branch and the associated lipophilicity gain [1]; and N-methyloctylamine (CAS 2439-54-5) is fully saturated, eliminating olefinic derivatization opportunities. These differences translate into measurable shifts in LogP, TPSA, pKa, and functional-group tolerance that directly affect synthetic route design, extractive work-up, and target-product profiles.

Quantitative Evidence Supporting the Selection of 7-Methyloct-5-en-1-amine Over Closest Analogs


Enhanced Lipophilicity Over the Unsubstituted Oct-5-en-1-amine Scaffold

The 7-methyl branch raises the computed LogP of 7-methyloct-5-en-1-amine to 3.03, compared with 1.8 for the unsubstituted oct-5-en-1-amine [1]. This 1.23 log-unit increase corresponds to an approximately 17-fold higher octanol-water partition coefficient, predicting superior membrane permeability and organic-phase extractability.

Lipophilicity LogP Membrane permeability

Higher Topological Polar Surface Area Relative to the Positional Isomer Isometheptene

The primary amine head of 7-methyloct-5-en-1-amine yields a TPSA of 26.0 Ų, more than double the 12.0 Ų recorded for the secondary-amine positional isomer isometheptene . The larger PSA predicts stronger hydrogen-bonding capacity, which modulates solubility in polar media and retention on normal-phase chromatographic supports.

Polar surface area Hydrogen bonding Solubility

Primary Amine Functionality Enables Broad Synthetic Derivatization Relative to Secondary Amines

7-Methyloct-5-en-1-amine is a primary amine (pKa conjugate acid ~10–11 [1]), whereas isometheptene is a secondary methylamine. Primary amines offer two reactive N–H bonds, enabling double acylation, sulfonylation, or conversion to imines without the steric hindrance that attenuates secondary-amine reactivity. The conjugate-acid pKa of aliphatic primary amines is typically ~10.6, permitting selective protonation/deprotonation under mild aqueous conditions [1].

Primary amine Derivatization Amide coupling

The (5E)-Unsaturated Backbone Preserves Olefinic Reactivity Lost in Saturated Analogs

The (5E) double bond in 7-methyloct-5-en-1-amine is absent in the saturated comparator N-methyloctylamine (CAS 2439-54-5; C9H21N, fully sp³). This olefin serves as a latent handle for epoxidation, dihydroxylation, hydroboration, or olefin cross-metathesis—transformations that are impossible on the saturated scaffold without prior, low-yielding C–H activation [1].

Olefin functionalization Epoxidation Cross-metathesis

Procurement-Relevant Application Scenarios for 7-Methyloct-5-en-1-amine


Synthesis of Norcapsaicin and Unsaturated Capsaicinoid Analogs

7-Methyloct-5-en-1-amine provides the exact unsaturated C9-amine fragment required for condensing with (E)-7-methyloct-5-enoic acid chloride to access norcapsaicin (CAS 61229-08-1) . Using this pre-formed amine bypasses the need for hazardous nitrile reduction or wasteful Wittig-olefination post-coupling, streamlining the convergent synthesis of TRPV1-targeted ligand libraries.

Lipophilic Primary Amine Building Block for Amide- and Sulfonamide-Based Screening Libraries

With a LogP of 3.03 and a primary amine head, the compound is optimally balanced for constructing medium-logD screening collections. Its lipophilicity exceeds that of oct-5-en-1-amine (LogP 1.8 ), translating to improved cell permeability while retaining the hydrogen-bond-donor capacity needed for target engagement, as evidenced by its TPSA of 26.0 Ų .

Olefinic Scaffold for Post-Coupling Diversification in Medicinal Chemistry

The (5E) double bond serves as a transformation-ready site for late-stage epoxidation or cross-metathesis, enabling structural diversification after the amine has been anchored into a core scaffold . This is a capability unavailable from the saturated analog N-methyloctylamine, reducing the number of custom intermediates required in parallel synthesis campaigns.

Chromatographically Distinguishable Intermediate in Regioisomerically Complex Reaction Mixtures

The 14.0 Ų TPSA gap relative to isometheptene enables baseline separation on standard silica gel, a practical advantage when the two C9H19N isomers co-occur as synthetic byproducts. Procurement of the pure target compound eliminates the need for in-house isomer separation, reducing QC overhead and accelerating downstream reaction optimization.

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